molecular formula C15H13N3O3 B2945732 ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate CAS No. 884982-47-2

ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate

Cat. No. B2945732
CAS RN: 884982-47-2
M. Wt: 283.287
InChI Key: WLAQNOOTKWWQSD-UHFFFAOYSA-N
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Description

The compound you mentioned contains a pyrrole ring. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but unlike those compounds, it has a nitrogen atom in the ring . It is colorless, but older or impure samples can appear dark. It has a sweet, grassy smell. Pyrrole is a weak base, with a KB of 1.7 × 10−9. Pyrrole is also weakly acidic, with a pKa of −3.8 for the conjugate acid (pyrrolium cation) .


Synthesis Analysis

Pyrrole can be synthesized through several methods. One common method is the reaction of 2-azido-1,3-diphenylprop-2-en-1-one with pentane-2,4-dione, catalyzed by indium trichloride in water . This results in the formation of a pyrrole ring .


Molecular Structure Analysis

The pyrrole ring is a five-membered aromatic heterocycle. It consists of four carbon atoms and one nitrogen atom. The aromaticity of the pyrrole ring gives it stability. The nitrogen atom in the ring carries a hydrogen atom and is sp2 hybridized, contributing one electron to the aromatic system .


Chemical Reactions Analysis

Pyrrole is reactive due to the presence of the nitrogen atom. It can undergo electrophilic substitution reactions, similar to other aromatic compounds. It is particularly reactive towards electrophilic aromatic substitution, because the electron density on the pyrrole ring is increased by the lone pair of electrons on the nitrogen atom .


Physical And Chemical Properties Analysis

Pyrrole is a colorless liquid at room temperature. It has a sweet, grassy smell. It is weakly basic and weakly acidic .

Mechanism of Action

The mechanism of action of pyrrole-containing compounds can vary widely depending on the specific compound. Many pyrrole-containing compounds are biologically active and can interact with various enzymes and receptors in the body .

Safety and Hazards

Pyrrole is flammable and should be kept away from heat, sparks, and open flames. It should be stored in a cool, dry place. It can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Research into pyrrole-containing compounds is ongoing, due to their wide range of biological activities. They are considered a potential source of new drugs, and researchers are working to synthesize new pyrrole-containing compounds and study their properties .

properties

IUPAC Name

ethyl 3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-2-20-15(19)14-16-13(17-21-14)11-5-7-12(8-6-11)18-9-3-4-10-18/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAQNOOTKWWQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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